BGT-226 free base

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  • Catalog No.:

  • CAS No.:

  • Molecular Formula:

  • Molecular Weight:

    534.5 g/mol
  • Purity:

    >98% (or refer to the Certificate of Analysis)
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CAS Number 915020-55-2
Product Name BGT-226 free base
IUPAC Name 8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one
Molecular Formula C32H29F3N6O6
Molecular Weight 534.5 g/mol
InChI InChI=1S/C28H25F3N6O2/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36/h3-8,13-16,32H,9-12H2,1-2H3
Solubility Soluble in DMSO, not in water
Synonyms 8-(6-methoxypyridin-3-yl)-3-methyl-1-(4-piperazin-1-yl-3-trifluoromethylphenyl)-1,3-dihydroimidazo(4,5-c)quinolin-2-one, BGT 226, BGT226, NVP-BGT226
Canonical SMILES CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC

BGT226 free base is an imidazoquinoline that is 3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinoline substituted at position 1 by a 3-trifluoromethyl-4-(piperazin-1-yl)phenyl group and at position 8 by a 6-methoxypyridin-3-yl group. A dual PI3K/mTOR inhibitor. It has a role as an antineoplastic agent, a mTOR inhibitor and an EC (phosphatidylinositol 3-kinase) inhibitor. It is an imidazoquinoline, a N-arylpiperazine, a member of pyridines, an organofluorine compound and an aromatic ether. It is a conjugate base of a BGT226(1+).

Purity >98% (or refer to the Certificate of Analysis)
Molecular Weight 534.5 g/mol
XLogP3 4
Appearance Solid powder
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Other CAS 915020-55-2
Wikipedia BGT-226
Dates Modify: 2023-04-04

1: Hassett MR, Sternberg AR, Roepe PD. Inhibition of Human Class I vs Class III Phosphatidylinositol 3'-Kinases. Biochemistry. 2017 Aug 22;56(33):4326-4334. doi: 10.1021/acs.biochem.7b00413. Epub 2017 Aug 8. PubMed PMID: 28719179.
2: Simioni C, Ultimo S, Martelli AM, Zauli G, Milani D, McCubrey JA, Capitani S, Neri LM. Synergistic effects of selective inhibitors targeting the PI3K/AKT/mTOR pathway or NUP214-ABL1 fusion protein in human Acute Lymphoblastic Leukemia. Oncotarget. 2016 Nov 29;7(48):79842-79853. doi: 10.18632/oncotarget.13035. PubMed PMID: 27821800; PubMed Central PMCID: PMC5346755.
3: Alameen AA, Simioni C, Martelli AM, Zauli G, Ultimo S, McCubrey JA, Gonelli A, Marisi G, Ulivi P, Capitani S, Neri LM. Healthy CD4+ T lymphocytes are not affected by targeted therapies against the PI3K/Akt/mTOR pathway in T-cell acute lymphoblastic leukemia. Oncotarget. 2016 Aug 23;7(34):55690-55703. doi: 10.18632/oncotarget.10984. PubMed PMID: 27494886; PubMed Central PMCID: PMC5342446.
4: Simioni C, Cani A, Martelli AM, Zauli G, Alameen AA, Ultimo S, Tabellini G, McCubrey JA, Capitani S, Neri LM. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells. Oncotarget. 2015 Jul 10;6(19):17147-60. PubMed PMID: 26003166; PubMed Central PMCID: PMC4627298.
5: Wong J, Welschinger R, Hewson J, Bradstock KF, Bendall LJ. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia. Oncotarget. 2014 Nov 15;5(21):10460-72. PubMed PMID: 25361005; PubMed Central PMCID: PMC4279386.
6: Graf N, Li Z, Herrmann K, Weh D, Aichler M, Slawska J, Walch A, Peschel C, Schwaiger M, Buck AK, Dechow T, Keller U. Positron emission tomographic monitoring of dual phosphatidylinositol-3-kinase and mTOR inhibition in anaplastic large cell lymphoma. Onco Targets Ther. 2014 May 23;7:789-98. doi: 10.2147/OTT.S59314. eCollection 2014. PubMed PMID: 24920919; PubMed Central PMCID: PMC4043809.
7: Katanasaka Y, Kodera Y, Yunokawa M, Kitamura Y, Tamura T, Koizumi F. Synergistic anti-tumor effects of a novel phosphatidyl inositol-3 kinase/mammalian target of rapamycin dual inhibitor BGT226 and gefitinib in non-small cell lung cancer cell lines. Cancer Lett. 2014 Jun 1;347(2):196-203. doi: 10.1016/j.canlet.2014.02.025. Epub 2014 Mar 7. PubMed PMID: 24614285.
8: Shah AT, Demory Beckler M, Walsh AJ, Jones WP, Pohlmann PR, Skala MC. Optical metabolic imaging of treatment response in human head and neck squamous cell carcinoma. PLoS One. 2014 Mar 4;9(3):e90746. doi: 10.1371/journal.pone.0090746. eCollection 2014. PubMed PMID: 24595244; PubMed Central PMCID: PMC3942493.
9: Badura S, Tesanovic T, Pfeifer H, Wystub S, Nijmeijer BA, Liebermann M, Falkenburg JH, Ruthardt M, Ottmann OG. Differential effects of selective inhibitors targeting the PI3K/AKT/mTOR pathway in acute lymphoblastic leukemia. PLoS One. 2013 Nov 14;8(11):e80070. doi: 10.1371/journal.pone.0080070. eCollection 2013. PubMed PMID: 24244612; PubMed Central PMCID: PMC3828226.
10: Yang ZY, Jiang H, Qu Y, Wei M, Yan M, Zhu ZG, Liu BY, Chen GQ, Wu YL, Gu QL. Metallopanstimulin-1 regulates invasion and migration of gastric cancer cells partially through integrin β4. Carcinogenesis. 2013 Dec;34(12):2851-60. doi: 10.1093/carcin/bgt226. Epub 2013 Jun 26. PubMed PMID: 23803695.
11: Kampa-Schittenhelm KM, Heinrich MC, Akmut F, Rasp KH, Illing B, Döhner H, Döhner K, Schittenhelm MM. Cell cycle-dependent activity of the novel dual PI3K-MTORC1/2 inhibitor NVP-BGT226 in acute leukemia. Mol Cancer. 2013 May 24;12:46. doi: 10.1186/1476-4598-12-46. PubMed PMID: 23705826; PubMed Central PMCID: PMC3689638.
12: Walsh K, McKinney MS, Love C, Liu Q, Fan A, Patel A, Smith J, Beaven A, Jima DD, Dave SS. PAK1 mediates resistance to PI3K inhibition in lymphomas. Clin Cancer Res. 2013 Mar 1;19(5):1106-15. doi: 10.1158/1078-0432.CCR-12-1060. Epub 2013 Jan 8. PubMed PMID: 23300274; PubMed Central PMCID: PMC3594365.
13: Cameron S, de Long LM, Hazar-Rethinam M, Topkas E, Endo-Munoz L, Cumming A, Gannon O, Guminski A, Saunders N. Focal overexpression of CEACAM6 contributes to enhanced tumourigenesis in head and neck cancer via suppression of apoptosis. Mol Cancer. 2012 Sep 28;11:74. doi: 10.1186/1476-4598-11-74. PubMed PMID: 23021083; PubMed Central PMCID: PMC3515475.
14: Fokas E, Yoshimura M, Prevo R, Higgins G, Hackl W, Maira SM, Bernhard EJ, McKenna WG, Muschel RJ. NVP-BEZ235 and NVP-BGT226, dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitors, enhance tumor and endothelial cell radiosensitivity. Radiat Oncol. 2012 Mar 27;7:48. doi: 10.1186/1748-717X-7-48. PubMed PMID: 22452803; PubMed Central PMCID: PMC3348043.
15: Markman B, Tabernero J, Krop I, Shapiro GI, Siu L, Chen LC, Mita M, Melendez Cuero M, Stutvoet S, Birle D, Anak O, Hackl W, Baselga J. Phase I safety, pharmacokinetic, and pharmacodynamic study of the oral phosphatidylinositol-3-kinase and mTOR inhibitor BGT226 in patients with advanced solid tumors. Ann Oncol. 2012 Sep;23(9):2399-408. doi: 10.1093/annonc/mds011. Epub 2012 Feb 22. PubMed PMID: 22357447.
16: Glienke W, Maute L, Wicht J, Bergmann L. The dual PI3K/mTOR inhibitor NVP-BGT226 induces cell cycle arrest and regulates Survivin gene expression in human pancreatic cancer cell lines. Tumour Biol. 2012 Jun;33(3):757-65. doi: 10.1007/s13277-011-0290-2. Epub 2011 Dec 15. PubMed PMID: 22170433.
17: Chang KY, Tsai SY, Wu CM, Yen CJ, Chuang BF, Chang JY. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo. Clin Cancer Res. 2011 Nov 15;17(22):7116-26. doi: 10.1158/1078-0432.CCR-11-0796. Epub 2011 Oct 5. PubMed PMID: 21976531.
18: Baumann P, Schneider L, Mandl-Weber S, Oduncu F, Schmidmaier R. Simultaneous targeting of PI3K and mTOR with NVP-BGT226 is highly effective in multiple myeloma. Anticancer Drugs. 2012 Jan;23(1):131-8. doi: 10.1097/CAD.0b013e32834c8683. PubMed PMID: 21959532.
19: Sanchez CG, Ma CX, Crowder RJ, Guintoli T, Phommaly C, Gao F, Lin L, Ellis MJ. Preclinical modeling of combined phosphatidylinositol-3-kinase inhibition with endocrine therapy for estrogen receptor-positive breast cancer. Breast Cancer Res. 2011 Mar 1;13(2):R21. doi: 10.1186/bcr2833. PubMed PMID: 21362200; PubMed Central PMCID: PMC3219179.

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